molecular formula C15H17NO B3173160 2-(2,3-Dimethylphenoxy)-5-methylaniline CAS No. 946773-70-2

2-(2,3-Dimethylphenoxy)-5-methylaniline

Cat. No.: B3173160
CAS No.: 946773-70-2
M. Wt: 227.3 g/mol
InChI Key: SRJFVUUXXGRDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an aniline group substituted with a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-5-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenol with 5-methylaniline in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process can be easily scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The phenoxy and aniline groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)-N,N-diethylethanamine: This compound has a similar structure but with diethylamine substitution.

    2-(2,3-Dimethylphenoxy)aniline: Similar structure with different substitution patterns.

Uniqueness

2-(2,3-Dimethylphenoxy)-5-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-7-8-15(13(16)9-10)17-14-6-4-5-11(2)12(14)3/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJFVUUXXGRDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=C2C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethylphenoxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethylphenoxy)-5-methylaniline
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dimethylphenoxy)-5-methylaniline
Reactant of Route 4
Reactant of Route 4
2-(2,3-Dimethylphenoxy)-5-methylaniline
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dimethylphenoxy)-5-methylaniline
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dimethylphenoxy)-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.